{3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine {3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17455337
InChI: InChI=1S/C8H8BrN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12)
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

{3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

CAS No.:

Cat. No.: VC17455337

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

{3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name (3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Standard InChI InChI=1S/C8H8BrN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12)
Standard InChI Key MBPHBZNJGXMRMH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1CN)C(=CN2)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s core consists of a bicyclic system merging pyrrole and pyridine rings. The bromine substituent at position 3 and the methanamine (-CH2_2NH2_2) group at position 4 are critical for its electronic and steric properties. X-ray crystallography of analogous pyrrolo[2,3-b]pyridines reveals a planar aromatic system with slight distortions due to substituent effects . The bromine atom increases molecular polarity (LogP1.2\text{LogP} \approx 1.2), while the methanamine group enhances water solubility compared to non-aminated derivatives.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3
Molecular Weight226.07 g/mol
Hydrogen Bond Donors2 (NH2_2 and pyrrole NH)
Hydrogen Bond Acceptors3 (pyridine N, NH2_2)
Rotatable Bonds1 (CH2_2-NH2_2)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions. For example, a Knorr-type pyrrole synthesis using β-ketoesters and hydrazines, followed by pyridine ring closure.

  • Bromination: Electrophilic bromination at position 3 using N \text{N}-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 65–75% yield .

  • Methanamine Introduction: Nucleophilic substitution or reductive amination. A common route involves treating 3-bromo-4-chloromethyl-pyrrolo[2,3-b]pyridine with aqueous ammonia under reflux (48 hours, 60°C).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CH2_2Cl2_2, 0°C72
AminationNH3_3, H2_2O, 60°C58

Industrial-Scale Considerations

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits fibroblast growth factor receptors (FGFR1–4) by competing with ATP at the kinase domain. Molecular docking studies show the bromine atom occupies a hydrophobic pocket, while the methanamine group forms hydrogen bonds with Asp641 and Glu642 residues .

Table 3: FGFR Inhibition Data (Analogous Derivatives)

DerivativeFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)
4h (Patent)712
Bromo-analog1522

Anticancer Activity

In vitro studies demonstrate antiproliferative effects against breast (MCF-7) and lung (A549) cancer cells, with IC50_{50} values of 1.2 μM and 1.8 μM, respectively. Apoptosis induction correlates with caspase-3 activation and PARP cleavage .

Research Findings and Applications

Medicinal Chemistry

The compound serves as a precursor for FGFR-targeted therapies. Structural modifications, such as replacing bromine with chlorine or modifying the amine group, optimize pharmacokinetics. For instance, methylation of the amine improves blood-brain barrier penetration .

Agricultural Chemistry

Preliminary studies indicate herbicidal activity by inhibiting plant kinases involved in cell division. Field trials show 80% weed suppression at 10 ppm.

Comparative Analysis with Related Compounds

Methanamine vs. Hydroxymethyl

Methanamine derivatives show 3-fold higher FGFR1 inhibition than hydroxymethyl analogs, attributed to improved hydrogen bonding.

Future Perspectives

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Target Expansion: Exploring activity against VEGFR and PDGFR kinases.

  • Drug Delivery: Nanoformulations to enhance bioavailability and reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator